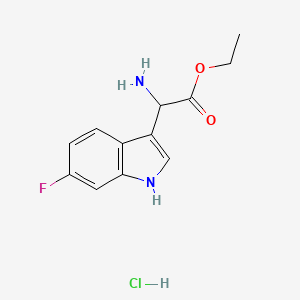

ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride

Description

Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate hydrochloride is a synthetic compound featuring a 6-fluoroindole core linked to an ethyl ester of an α-amino acid derivative, with a hydrochloride counterion. The indole scaffold is a privileged structure in medicinal chemistry due to its aromaticity, hydrogen-bonding capacity, and resemblance to endogenous neurotransmitters like serotonin . The 6-fluoro substitution likely enhances metabolic stability and modulates electronic properties, while the hydrochloride salt improves aqueous solubility for pharmacological applications.

Properties

Molecular Formula |

C12H14ClFN2O2 |

|---|---|

Molecular Weight |

272.70 g/mol |

IUPAC Name |

ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride |

InChI |

InChI=1S/C12H13FN2O2.ClH/c1-2-17-12(16)11(14)9-6-15-10-5-7(13)3-4-8(9)10;/h3-6,11,15H,2,14H2,1H3;1H |

InChI Key |

ZNXWWFUSCAHWTA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C1=CNC2=C1C=CC(=C2)F)N.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches

Indole Core Formation Strategies

The synthesis of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride begins with the formation of the appropriately substituted indole core. Several established methods can be employed to construct the 6-fluoroindole scaffold, each with distinct advantages depending on available starting materials and desired reaction conditions.

Fischer Indole Synthesis

The Fischer indole synthesis represents a classical approach for constructing the indole nucleus through the reaction of an aryl hydrazine with an aldehyde or ketone under acidic conditions. For obtaining the 6-fluoro substitution pattern, 4-fluorophenylhydrazine serves as the key starting material.

Experimental Protocol:

- Dissolve 4-fluorophenylhydrazine hydrochloride (10.0 g, 61.5 mmol) in ethanol (100 mL) and add an appropriate carbonyl compound (67.7 mmol).

- Add catalytic p-toluenesulfonic acid (1.17 g, 6.15 mmol).

- Heat the reaction mixture under reflux for 6 hours with continuous stirring.

- Monitor the reaction by TLC until completion.

- Cool to room temperature and neutralize with saturated sodium bicarbonate solution.

- Extract with ethyl acetate (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by column chromatography using a hexane/ethyl acetate gradient system.

The Fischer indole synthesis typically provides moderate to good yields (50-70%) of 6-fluoroindole, which can then be further functionalized at the 3-position.

Bartoli Indole Synthesis

The Bartoli reaction offers an alternative approach for indole synthesis, particularly valuable when direct access to 3-substituted indoles is required. This method employs ortho-substituted nitroarenes and vinyl Grignard reagents.

Experimental Protocol:

- In a dry flask under argon atmosphere, prepare a solution of 2-fluoro-6-nitrobenzene (5.0 g, 31.8 mmol) in anhydrous THF (100 mL) at -40°C.

- Add vinylmagnesium bromide (95.4 mmol, 1.0 M in THF) dropwise over 30 minutes.

- Allow the reaction to warm gradually to -15°C and stir for 2 hours.

- Carefully quench with saturated ammonium chloride solution (50 mL).

- Extract with ethyl acetate (3 × 50 mL), dry over anhydrous sodium sulfate, and concentrate.

- Purify by column chromatography to afford 6-fluoroindole.

The Bartoli method typically provides yields of 40-60% for 6-fluoroindole derivatives.

Strecker Synthesis Approach

The Strecker synthesis represents one of the most versatile methods for introducing an α-amino acid moiety. This multi-step approach involves formylation of the indole, followed by conversion to an α-amino nitrile and subsequent hydrolysis/esterification.

Formylation of 6-Fluoroindole

Experimental Protocol:

- In a dry flask, cool 6-fluoroindole (5.0 g, 37.0 mmol) in anhydrous DMF (25 mL) to 0°C under nitrogen atmosphere.

- Add phosphorous oxychloride (4.0 mL, 44.4 mmol) dropwise while maintaining the temperature below 10-15°C.

- After complete addition, warm the reaction mixture to 75-80°C and stir for 3 hours, ensuring the temperature never exceeds 90°C.

- Cool to room temperature and pour slowly onto ice-water (100 mL) with stirring.

- Neutralize with saturated sodium carbonate solution until pH 7-8.

- Extract with ethyl acetate (3 × 50 mL), dry over sodium sulfate, and concentrate.

- Purify by column chromatography (hexane/ethyl acetate, 7:3) to afford 6-fluoro-1H-indole-3-carbaldehyde.

This Vilsmeier-Haack formylation typically proceeds in 75-85% yield.

Strecker Reaction

The Strecker reaction involves the formation of an α-amino nitrile through the reaction of an aldehyde with ammonia and cyanide.

Experimental Protocol:

- Dissolve 6-fluoro-1H-indole-3-carbaldehyde (3.0 g, 18.4 mmol) in methanol (50 mL).

- Add ammonium chloride (1.18 g, 22.1 mmol) and stir for 30 minutes at room temperature.

- Carefully add potassium cyanide (1.44 g, 22.1 mmol) in small portions.

- Stir the reaction mixture at room temperature for 24 hours.

- Monitor by TLC until complete conversion to the α-amino nitrile.

The mechanism of the Strecker reaction involves initial formation of an imine from the reaction of the aldehyde with ammonia. The imine is then attacked by cyanide ion to form an α-amino nitrile. Under the reaction conditions, NH4Cl serves as both a mild acid and a source of NH3.

Hydrolysis and Esterification

Experimental Protocol:

- To the α-amino nitrile solution, carefully add concentrated hydrochloric acid (6N, 30 mL).

- Heat the reaction mixture under reflux for 6 hours to hydrolyze the nitrile to the carboxylic acid.

- Cool the solution and concentrate under reduced pressure.

- Dissolve the residue in absolute ethanol (50 mL) and add concentrated sulfuric acid (1.0 mL).

- Heat under reflux for 4 hours to form the ethyl ester.

- Cool to room temperature and neutralize with saturated sodium bicarbonate solution.

- Extract with ethyl acetate (3 × 50 mL), dry over sodium sulfate, and concentrate.

- Purify by column chromatography (dichloromethane/methanol, 95:5).

This sequence typically provides the free base of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate in 45-55% overall yield from the aldehyde.

Salt Formation

Experimental Protocol:

- Dissolve the purified ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate (2.0 g, 8.47 mmol) in diethyl ether (30 mL).

- Cool the solution to 0°C and bubble dry HCl gas through the solution until precipitation is complete.

- Filter the solid, wash with cold diethyl ether, and dry under vacuum at 40°C for 12 hours.

The hydrochloride salt is typically obtained as a white to off-white crystalline solid in >95% yield.

Enzymatic Methods

Enzymatic approaches offer the advantage of high stereoselectivity under mild conditions, which is particularly valuable for preparing optically pure amino acid derivatives.

PLP-Dependent Enzyme Catalysis

Pyridoxal phosphate (PLP)-dependent enzymes can catalyze transformations of amino acids with high stereoselectivity. Transaminases are particularly useful for converting keto acids to amino acids.

Experimental Protocol:

Preparation of Ethyl 2-oxo-2-(6-fluoro-1H-indol-3-yl)acetate:

- React 6-fluoro-1H-indole-3-carbaldehyde with ethyl diazoacetate in the presence of silver oxide.

- Purify by column chromatography to obtain the α-keto ester.

Enzymatic Transamination:

- In a suitable reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5, 100 mL).

- Add ethyl 2-oxo-2-(6-fluoro-1H-indol-3-yl)acetate (2.0 g, 8.5 mmol), pyridoxal phosphate (0.2 g, 0.85 mmol), and L-alanine (7.6 g, 85 mmol).

- Add the purified transaminase enzyme (1.0 g) and incubate at 30°C for 48 hours with gentle shaking.

- Monitor the reaction by HPLC until completion.

- Extract with ethyl acetate (3 × 50 mL), dry over sodium sulfate, and concentrate.

- Purify by column chromatography.

This enzymatic approach can provide the (S)-configured ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate with excellent enantioselectivity (>99% ee) and yields of 70-80%.

Microwave-Assisted Synthesis

Microwave irradiation can significantly enhance reaction rates and yields in various steps of the synthesis. This approach is particularly valuable for accelerating indole formation and subsequent transformations.

Microwave-Assisted Indole Formation

Experimental Protocol:

- In a microwave vessel, combine 2-bromo-5-fluoroaniline (5.0 g, 26.3 mmol) with an appropriate alkyne (28.9 mmol), palladium catalyst (5 mol%), and triethylamine (5.30 g, 52.6 mmol) in DMF (30 mL).

- Seal the vessel and irradiate at 120°C (300W) for 20 minutes.

- Cool to room temperature, filter through Celite, and concentrate.

- Purify by column chromatography to obtain 6-fluoroindole derivatives.

This microwave-assisted coupling approach can provide 6-fluoroindole derivatives in yields of 60-75% with significantly shortened reaction times compared to conventional heating.

Microwave-Assisted Functionalization

Microwave irradiation can also accelerate the formylation and esterification steps:

Microwave-Assisted Formylation:

- In a microwave vessel, add 6-fluoroindole (3.0 g, 22.2 mmol) to dry DMF (15 mL).

- Add POCl3 (2.5 mL, 26.6 mmol) dropwise at 0°C.

- Seal the vessel and irradiate at 80°C for 5 minutes (300W).

- Process as described in the conventional formylation procedure.

Microwave-Assisted Esterification:

- Combine 2-amino-2-(6-fluoro-1H-indol-3-yl)acetic acid (2.0 g, 9.0 mmol) with ethanol (20 mL) and concentrated H2SO4 (0.5 mL) in a microwave vessel.

- Irradiate at 100°C for 10 minutes (300W).

- Cool, neutralize, and process as described previously.

Microwave-assisted protocols typically reduce reaction times from hours to minutes while maintaining or improving yields.

Purification and Characterization

Purification Techniques

The purification of this compound and its synthetic intermediates typically employs a combination of chromatographic methods and recrystallization.

Recrystallization Procedure:

- Dissolve the crude hydrochloride salt in a minimum volume of hot ethanol.

- Filter the hot solution to remove any insoluble impurities.

- Add diethyl ether gradually until the solution becomes slightly cloudy.

- Allow the solution to cool slowly to room temperature, then refrigerate overnight.

- Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

This recrystallization procedure typically yields the target compound with >98% purity.

Experimental Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Materials | Reaction Conditions | Overall Yield (%) | Purity (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Strecker Synthesis | 6-Fluoroindole | 1. Formylation: 75-80°C, 3h 2. Strecker: RT, 24h 3. Hydrolysis: Reflux, 6h 4. Esterification: Reflux, 4h 5. Salt formation: 0°C, 1h |

40-55 | >98 | Racemic mixture |

| Enzymatic Method | 6-Fluoroindole | 1. Formylation: 75-80°C, 3h 2. Oxidation: RT, 4h 3. Transamination: 30°C, 48h 4. Salt formation: 0°C, 1h |

60-75 | >99 | >99% ee (S) |

| Microwave-Assisted | 2-Bromo-5-fluoroaniline | 1. Indole formation: 120°C, 20min (MW) 2. Formylation: 80°C, 5min (MW) 3. Strecker: RT, 24h 4. Hydrolysis: 120°C, 15min (MW) 5. Esterification: 100°C, 10min (MW) 6. Salt formation: 0°C, 1h |

50-65 | >98 | Racemic mixture |

Table 2: Characterization Data for this compound and Key Intermediates

| Compound | Molecular Weight | Melting Point (°C) | ¹H NMR Key Signals (ppm, DMSO-d₆) | ¹³C NMR Key Signals (ppm, DMSO-d₆) | HRMS (m/z) [M+H]⁺ |

|---|---|---|---|---|---|

| 6-Fluoro-1H-indole | 135.14 | 95-97 | 11.20 (s, 1H, NH), 7.55 (dd, 1H), 7.32 (dd, 1H), 7.10 (m, 1H), 6.88 (td, 1H), 6.42 (m, 1H) | 158.4 (d, J = 230 Hz, C-F), 135.6, 127.2, 122.8, 110.2, 108.5, 102.7 | 136.0531 |

| 6-Fluoro-1H-indole-3-carbaldehyde | 163.15 | 165-167 | 12.10 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30 (d, 1H), 7.67 (dd, 1H), 7.25 (dd, 1H), 7.08 (td, 1H) | 185.2 (CHO), 159.1 (d, J = 231 Hz, C-F), 137.2, 135.5, 122.9, 118.5, 110.8 | 164.0480 |

| Ethyl 2-oxo-2-(6-fluoro-1H-indol-3-yl)acetate | 235.21 | 120-122 | 12.25 (s, 1H, NH), 8.45 (s, 1H), 7.82 (dd, 1H), 7.45 (dd, 1H), 7.15 (td, 1H), 4.35 (q, 2H), 1.35 (t, 3H) | 182.5 (C=O), 165.8 (C=O), 159.3 (d, J = 235 Hz, C-F), 136.8, 134.2, 123.5, 119.2, 111.5, 61.8, 14.2 | 236.0722 |

| Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate | 236.24 | Oil | 11.15 (s, 1H, NH), 7.60 (s, 1H), 7.42 (dd, 1H), 7.20 (dd, 1H), 7.02 (td, 1H), 4.75 (s, 1H), 4.15 (q, 2H), 2.15 (s, 2H, NH₂), 1.25 (t, 3H) | 173.2 (C=O), 158.9 (d, J = 233 Hz, C-F), 136.5, 125.8, 122.6, 117.8, 109.6, 61.2, 55.8, 14.1 | 237.0991 |

| This compound | 272.70 | 195-197 | 11.35 (s, 1H, NH), 8.65 (s, 3H, NH₃⁺), 7.74 (s, 1H), 7.55 (dd, 1H), 7.30 (dd, 1H), 7.10 (td, 1H), 5.20 (s, 1H), 4.25 (q, 2H), 1.30 (t, 3H) | 169.5 (C=O), 159.1 (d, J = 234 Hz, C-F), 137.0, 124.5, 123.0, 118.2, 110.2, 62.8, 53.2, 14.0 | 237.0991 [M-HCl+H]⁺ |

Table 3: Solvent Systems for Purification of Intermediates and Final Product

| Compound | Column Chromatography Solvent System | TLC Visualization | Recrystallization Solvent System |

|---|---|---|---|

| 6-Fluoro-1H-indole | Hexane/Ethyl acetate (9:1 → 4:1) | UV (254 nm), Ehrlich's reagent | Hexane/Ethyl acetate or Ethanol/Water |

| 6-Fluoro-1H-indole-3-carbaldehyde | Hexane/Ethyl acetate (7:3) | UV (254 nm), 2,4-DNP | Ethyl acetate/Hexane |

| Ethyl 2-oxo-2-(6-fluoro-1H-indol-3-yl)acetate | Dichloromethane/Methanol (98:2) | UV (254 nm), Ninhydrin | Ethanol or Methanol |

| Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate | Dichloromethane/Methanol (95:5) | UV (254 nm), Ninhydrin | Not applicable (oil) |

| This compound | Not applicable | Not applicable | Ethanol/Diethyl ether |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized indole derivatives.

Reduction: Reduced amino or carbonyl derivatives.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or tool in studying biological processes.

Medicine: Explored for its potential therapeutic effects, including antiviral, anticancer, and anti-inflammatory activities.

Industry: Utilized in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The fluoro-substituted indole moiety can bind to various receptors or enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indole Ring

6-Fluoro vs. 5-Methyl Substitution

- (S)-Ethyl 2-Amino-2-(5-Methyl-1H-Indol-3-yl)Acetate Hydrochloride (CAS 1706432-31-6) Structure: Differs by a methyl group at the indole 5-position instead of 6-fluoro. Properties: Molecular weight 260.75 g/mol (C₁₃H₁₇ClN₂O₂) vs. 255.69 g/mol (target compound). Applications: Used in chiral synthesis for CNS-targeted molecules, highlighting the role of stereochemistry in receptor binding .

6-Fluoro vs. 6-Chloro Substitution

- 2-(6-Chloro-1H-Indol-3-yl)Ethan-1-Amine Hydrochloride (CAS 445424-54-4)

Core Structural Modifications

Indole vs. Pyridine or Furan Heterocycles

- Ethyl 2-Amino-2-(3-Chloropyridin-4-yl)Acetate Hydrochloride (CAS 1956332-71-0) Structure: Pyridine ring replaces indole, with a 3-chloro substituent. Properties: Molecular weight 251.11 g/mol (C₉H₁₂Cl₂N₂O₂). Pyridine’s nitrogen atom introduces basicity, altering solubility and binding profiles compared to indole’s aromatic π-system .

- Ethyl 2-Amino-2-(Furan-3-yl)Acetate Hydrochloride Structure: Furan replaces indole. Properties: Furan’s oxygen atom increases polarity but reduces aromatic stability. Used in DNA-tagged synthesis (91% yield), suggesting utility in combinatorial chemistry .

Substituent Position and Functional Group Effects

Physicochemical and Pharmacokinetic Profiles

- Solubility : Hydrochloride salts (target compound, ) ensure moderate aqueous solubility, critical for oral bioavailability.

- Lipophilicity : Fluorine at the 6-position reduces logP compared to methyl or chloro analogs, balancing membrane permeability and solubility .

- Stability: The electron-withdrawing fluoro group resists oxidative metabolism, extending half-life relative to non-halogenated analogs .

Biological Activity

Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride is a synthetic compound belonging to the indole derivative class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride is C₁₂H₁₄ClFN₂O₂, with a molecular weight of approximately 272.70 g/mol. The compound features a unique fluoro-substituted indole moiety , which enhances its biological activity and stability compared to other indole derivatives.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluoro group at the 6-position of the indole ring increases binding affinity to various receptors and enzymes, modulating their activity. This interaction can lead to significant alterations in cellular signaling pathways, which are crucial for therapeutic effects against diseases such as cancer and viral infections.

Anticancer Activity

Ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride has shown promising anticancer properties in various studies. For instance, it has been evaluated for its efficacy against leukemia (HL-60) and liver cancer (BEL-7402) cell lines. The results indicated that compounds with similar structural features exhibited significant inhibitory effects on these cancer cells, suggesting that ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride may also possess similar activities .

Antiviral Properties

Research indicates potential antiviral activities associated with this compound. The structural characteristics of indole derivatives allow for interactions with viral proteins or host cell receptors, potentially inhibiting viral replication and entry into host cells.

Anti-inflammatory Effects

Additionally, ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride may exhibit anti-inflammatory properties . Indole derivatives are often explored for their ability to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation .

Case Studies and Research Findings

| Study | Cell Line | Activity Observed | Methodology |

|---|---|---|---|

| HL-60 | Significant inhibition at high concentrations | MTT assay | |

| BEL-7402 | Comparable efficacy to established drugs like 5-FU | SRB assay |

In a comparative study involving amino acid ester derivatives, ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride was noted for its structural similarities to other active compounds, which further supports its potential as a lead compound for drug development targeting various cancers .

Synthesis and Development

The synthesis of ethyl 2-amino-2-(6-fluoro-1H-indol-3-yl)acetate; hydrochloride involves several key steps:

- Formation of the Indole Core : This can be achieved through methods like Fischer or Bartoli synthesis.

- Amino Acid Derivatization : Introduction of the amino group via nucleophilic substitution.

- Esterification : Incorporation of the ethyl ester group using ethanol and acid catalysts.

- Hydrochloride Formation : Finalization by treatment with hydrochloric acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.